1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 1326826-87-2
Cat. No.: VC5963844
Molecular Formula: C18H12BrClN4O
Molecular Weight: 415.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326826-87-2 |
|---|---|
| Molecular Formula | C18H12BrClN4O |
| Molecular Weight | 415.68 |
| IUPAC Name | 1-(4-bromophenyl)-5-[(3-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C18H12BrClN4O/c19-13-4-6-15(7-5-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-2-1-3-14(20)8-12/h1-9,11H,10H2 |
| Standard InChI Key | GVVCPUMVWCNWHU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Nomenclature
The compound 1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, a class of fused heterocycles renowned for their pharmacological versatility. Its IUPAC name reflects the substitution pattern: a 4-bromophenyl group at position 1 and a 3-chlorobenzyl moiety at position 5 of the pyrazolopyrimidine scaffold . The planar bicyclic system consists of a pyrazole ring fused to a pyrimidinone, with the carbonyl group at position 4 contributing to hydrogen-bonding interactions .
Crystallographic and Stereochemical Features
X-ray diffraction studies of analogous pyrazolo[3,4-d]pyrimidin-4-ones reveal a nearly coplanar arrangement of the pyrazole and pyrimidinone rings, with dihedral angles <5° between the planes . The bromophenyl and chlorobenzyl substituents adopt orthogonal orientations relative to the core, minimizing steric clashes. Hirshfeld surface analyses indicate dominant H-bonding and halogen-halogen interactions, which stabilize the crystal lattice .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(4-bromophenyl)-5-(3-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically proceeds via a two-stage protocol (Scheme 1) :
Stage 1: Formation of Ethyl 5-Amino-1-aryl-1H-pyrazole-4-carboxylate
4-Bromophenylhydrazine hydrochloride reacts with ethyl ethoxymethylenecianoacetate under refluxing ethanol to yield the intermediate ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate. Cyclization via heating with acetic anhydride generates the pyrazolo[3,4-d][1, oxazin-4-one precursor .
Stage 2: Alkylation and Ring Expansion
The oxazinone intermediate undergoes nucleophilic attack by 3-chlorobenzylamine in the presence of a base (e.g., KCO) in dimethylformamide (DMF), facilitating ring expansion to the pyrazolopyrimidinone core. Liquid–solid phase transfer catalysis optimizes yields (63–85%) .
Table 1: Synthetic Parameters for Key Intermediates
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aryl substituents. It remains stable under ambient conditions but degrades upon prolonged exposure to UV light, necessitating storage in amber vials .
Thermal Properties
Differential scanning calorimetry (DSC) of related derivatives shows endothermic peaks at 285–287°C, corresponding to melting points . Thermogravimetric analysis (TGA) indicates decomposition above 300°C, consistent with the thermal resilience of halogenated heterocycles .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR (DMSO-):
13C-NMR:
Infrared (IR) Spectroscopy
Key absorptions include:
Biological Activities and Research Findings
Antiproliferative Activity
While direct data for this derivative are lacking, structurally related pyrazolo[3,4-d]pyrimidin-4-ones inhibit human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines with IC values of 8.2–14.7 μM . Molecular docking studies suggest ATP-competitive kinase inhibition, particularly against EGFR and VEGFR2 .
Table 2: Predicted Pharmacokinetic Properties
| Property | Value | Method |
|---|---|---|
| LogP | 3.8 ± 0.2 | ChemAxon |
| Plasma protein binding | 92% | SwissADME |
| CYP3A4 inhibition | Moderate | admetSAR |
Future Directions and Applications
The compound’s dual halogenation pattern offers avenues for further derivatization, such as Suzuki–Miyaura cross-coupling to introduce biaryl motifs . Collaborative efforts between computational chemists and pharmacologists could optimize its selectivity for neurological versus oncological targets. Scale-up synthesis using continuous-flow reactors may enhance process efficiency, addressing current yield limitations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume